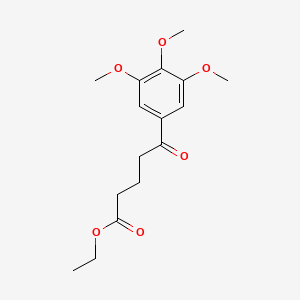

Ethyl 5-(3,4,5-trimethoxyphenyl)-5-oxovalerate

Description

Properties

IUPAC Name |

ethyl 5-oxo-5-(3,4,5-trimethoxyphenyl)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O6/c1-5-22-15(18)8-6-7-12(17)11-9-13(19-2)16(21-4)14(10-11)20-3/h9-10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLZJPGNNRYPRIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC(=C(C(=C1)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Ethyl 5-(3,4,5-trimethoxyphenyl)-5-oxovalerate

Executive Summary

Ethyl 5-(3,4,5-trimethoxyphenyl)-5-oxovalerate is a specialized pharmacophore intermediate used primarily in the synthesis of tubulin-binding agents, vascular targeting agents (VTAs), and analogs of reserpine and trimebutine. Structurally, it combines the lipophilic, electron-rich 3,4,5-trimethoxyphenyl (TMP) moiety—a critical motif for binding to the colchicine site of tubulin—with a flexible 5-oxovalerate linker. This linker provides a dual-functionality handle (ketone and ester) allowing for cyclization into complex heterocycles or conjugation to delivery vectors.

This guide details the physicochemical identity, a self-validating synthesis protocol via Friedel-Crafts acylation, and the downstream utility of this compound in drug discovery.

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | Ethyl 5-(3,4,5-trimethoxyphenyl)-5-oxopentanoate |

| Molecular Formula | C₁₆H₂₂O₆ |

| Molecular Weight | 310.34 g/mol |

| Core Pharmacophore | 3,4,5-Trimethoxybenzene (Colchicine-site binder) |

| Physical State | Viscous pale yellow oil or low-melting solid (dependent on purity) |

| Solubility | Soluble in DCM, EtOAc, Ethanol; Insoluble in Water |

| Predicted LogP | ~2.3 (Moderate Lipophilicity) |

| Key Functional Groups | Aryl Ketone (C5), Ethyl Ester (C1), Methoxy ethers (Ar-OMe) |

Note on CAS: While the acid form (5-(3,4,5-trimethoxyphenyl)-5-oxovaleric acid) is frequently indexed (e.g., related CAS 13184-59-3 derivatives), the ethyl ester is often generated in situ or as a custom intermediate. This guide treats it as a discrete synthetic target.

Synthetic Pathway (The "How")

The most robust route to this compound is the Friedel-Crafts Acylation of 1,2,3-trimethoxybenzene. While direct acylation with ethyl glutaryl chloride is possible, the "Industrial Route" using glutaric anhydride followed by esterification is preferred for regioselectivity and purification ease.

Mechanistic Workflow

The synthesis relies on the electron-donating power of the three methoxy groups to activate the benzene ring. The reaction is highly regioselective for the 5-position (para to the C2-methoxy) due to steric symmetry.

Figure 1: Two-step synthesis strategy ensuring high regiocontrol and simplified purification.

Detailed Experimental Protocol

This protocol is designed to be self-validating . The intermediate acid precipitates, allowing for a purity check before the final esterification.

Phase 1: Friedel-Crafts Acylation

Reagents: 1,2,3-Trimethoxybenzene (1.0 eq), Glutaric Anhydride (1.1 eq), Aluminum Chloride (AlCl₃, 2.2 eq), Dichloromethane (DCM).

-

Setup: Flame-dry a 500 mL three-neck flask equipped with a nitrogen inlet, addition funnel, and thermometer.

-

Solubilization: Dissolve 1,2,3-trimethoxybenzene (16.8 g, 100 mmol) and glutaric anhydride (12.5 g, 110 mmol) in anhydrous DCM (200 mL). Cool to 0–5°C.

-

Catalysis: Add AlCl₃ (29.3 g, 220 mmol) portion-wise over 30 minutes. Critical: Maintain internal temperature <10°C to prevent demethylation of the methoxy groups.

-

Reaction: Allow to warm to room temperature and stir for 4–6 hours.

-

Validation Point: TLC (5% MeOH in DCM) should show consumption of the non-polar starting material and appearance of a polar spot (Acid).

-

-

Quench: Pour the reaction mixture slowly into ice-cold HCl (1M, 300 mL). Stir vigorously for 30 minutes.

-

Isolation: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine organics and extract with 10% NaOH . The product (acid) moves to the aqueous phase, leaving non-acidic impurities in the DCM.

-

Precipitation: Acidify the aqueous NaOH extract with conc. HCl to pH 1. The intermediate acid will precipitate. Filter and dry.

Phase 2: Fischer Esterification

Reagents: Intermediate Acid, Absolute Ethanol, conc. H₂SO₄ (Cat.).[1]

-

Reflux: Dissolve the dried acid in absolute ethanol (150 mL). Add conc. H₂SO₄ (1 mL). Reflux for 6–8 hours.[1][2]

-

Workup: Concentrate ethanol under reduced pressure. Dilute residue with EtOAc and wash with sat. NaHCO₃ (to remove unreacted acid) and Brine.

-

Purification: Dry over MgSO₄ and concentrate. If necessary, purify via flash chromatography (Hexane:EtOAc 4:1).

Analytical Characterization (Expectations)

To confirm identity, the following spectroscopic signals are required.

| Technique | Diagnostic Signal | Structural Assignment |

| ¹H NMR (CDCl₃) | δ 7.25 (s, 2H) | Aromatic protons (Symmetric H-2, H-6 relative to ketone) |

| δ 3.90 (s, 9H) | 3x Methoxy groups (Often two peaks: 6H meta, 3H para) | |

| δ 4.12 (q, 2H) | Ethyl ester (-O-CH₂ -CH₃) | |

| δ 2.9–3.0 (t, 2H) | α-Methylene to Ketone (-CO-CH₂ -) | |

| IR Spectroscopy | 1735 cm⁻¹ | Ester Carbonyl (C=O) |

| 1680 cm⁻¹ | Aryl Ketone (C=O) | |

| Mass Spec (ESI) | [M+H]⁺ = 311.15 | Protonated molecular ion |

Applications in Drug Discovery[6][10]

This molecule is a "linker-pharmacophore" hybrid. The trimethoxyphenyl (TMP) group is a validated tubulin binder, while the oxovalerate tail allows for diversity-oriented synthesis.

Downstream Logic

The keto-ester functionality allows this molecule to serve as a precursor for three distinct classes of therapeutics:

-

Tubulin Inhibitors (Colchicine Site): Condensation of the ketone with hydrazines or amines creates rigid heterocycles that mimic Combretastatin A-4.

-

HDAC Inhibitors: Conversion of the ester to a hydroxamic acid creates dual-action molecules (Tubulin + HDAC inhibition).

-

Vasodilators: Reduction of the ketone to a methylene creates flexible analogs of Trimebutine.

Figure 2: Strategic divergence points for medicinal chemistry campaigns.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Specific Handling: The intermediate acid and the final ester should be treated as potential bioactive agents (tubulin binders). Use a fume hood and nitrile gloves.

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent ester hydrolysis or oxidation of the electron-rich ring.

References

-

Synthesis of Trimethoxybenzene Derivatives

-

Pharmacophore Utility (Tubulin Binding)

- Context: Validation of the 3,4,5-trimethoxy motif in drug design (Combretast

- Source: National Institutes of Health (PMC). "Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)

-

URL:[Link]

-

Related Analog Synthesis (Dimethoxy Variant)

- Context: Protocol adaptation from the 3,4-dimethoxy analog (CAS 4378-55-6).

-

Source: Santa Cruz Biotechnology.[3] "5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid Product Data."

-

Friedel-Crafts Methodology (Industrial)

- Context: Use of glutaric anhydride and AlCl3 for aryl-keto-acid synthesis.

- Source: Organic Syntheses, Coll. Vol. 2, p. 81 (1943). "beta-Benzoylpropionic Acid (Analogous chemistry)."

-

URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid | CAS 4378-55-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

Technical Profile: Ethyl 5-(3,4,5-trimethoxyphenyl)-5-oxovalerate

[1]

Executive Summary & Chemical Identity

Ethyl 5-(3,4,5-trimethoxyphenyl)-5-oxovalerate is a lipophilic ester intermediate predominantly used in medicinal chemistry. It serves as a precursor for introducing the 3,4,5-trimethoxyphenyl (TMP) moiety—a privileged pharmacophore found in potent antimitotic agents such as Colchicine, Combretastatin A-4, and Podophyllotoxin.

The compound is synthesized via the Friedel-Crafts acylation of 1,2,3-trimethoxybenzene, followed by esterification. Its primary utility lies in the "linker" region (the valerate chain), which allows for further functionalization (e.g., reduction, amidation, or cyclization) to generate diverse chemical libraries.

Chemical Data Matrix

| Property | Specification |

| CAS Number (Ethyl Ester) | 951887-67-5 |

| CAS Number (Free Acid) | 34759-04-1 (5-(3,4,5-trimethoxyphenyl)-5-oxovaleric acid) |

| IUPAC Name | Ethyl 5-oxo-5-(3,4,5-trimethoxyphenyl)pentanoate |

| Molecular Formula | C₁₆H₂₂O₆ |

| Molecular Weight | 310.34 g/mol |

| Physical State | Viscous oil or low-melting solid (depending on purity) |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |

| SMILES | CCOC(=O)CCCC(=O)C1=CC(=C(C(=C1)OC)OC)OC |

Synthetic Methodology

The synthesis of this compound requires precise control over regioselectivity to ensure the 3,4,5-trimethoxy pattern is maintained, rather than the 2,3,4-isomer. The protocol below outlines a scalable route starting from 1,2,3-trimethoxybenzene.

Reaction Scheme

-

Acylation: 1,2,3-Trimethoxybenzene + Glutaric Anhydride

5-(3,4,5-Trimethoxyphenyl)-5-oxovaleric acid. -

Esterification: Acid + Ethanol

Ethyl 5-(3,4,5-trimethoxyphenyl)-5-oxovalerate.

Detailed Protocol

Step 1: Friedel-Crafts Acylation (Regioselective Control)

-

Reagents: 1,2,3-Trimethoxybenzene (1.0 eq), Glutaric Anhydride (1.1 eq), Aluminum Chloride (

, 1.2 eq), Nitrobenzene or DCM (Solvent). -

Procedure:

-

Dissolve 1,2,3-trimethoxybenzene in dry DCM at 0°C under

atmosphere. -

Add glutaric anhydride.

-

Slowly add anhydrous

portion-wise to control exotherm. Note: The 3,4,5-position (para to the C2-methoxy) is electronically favored and sterically accessible compared to the 2,3,4-position. -

Allow the mixture to warm to room temperature and stir for 4–6 hours.

-

Quench: Pour into ice-cold dilute HCl to decompose the aluminum complex.

-

Workup: Extract with EtOAc, wash with brine, dry over

. Recrystallize the resulting acid (CAS 34759-04-1) from toluene/hexanes.

-

Step 2: Fischer Esterification

-

Reagents: 5-(3,4,5-Trimethoxyphenyl)-5-oxovaleric acid, Absolute Ethanol (Excess),

(Cat.). -

Procedure:

-

Dissolve the acid intermediate in absolute ethanol.

-

Add catalytic concentrated sulfuric acid (0.1 eq).

-

Reflux for 3 hours (monitor by TLC for disappearance of acid).

-

Concentrate in vacuo to remove excess ethanol.

-

Neutralize with saturated

and extract into DCM. -

Purify via silica gel flash chromatography (Hexanes:EtOAc gradient) to yield the pure ethyl ester.

-

Mechanistic Flow & Regiochemistry

The following diagram illustrates the regiochemical outcome where the electrophile attacks the 5-position (para to the central methoxy group), preserving the "gallic" substitution pattern essential for biological activity.

Figure 1: Synthetic pathway highlighting the Friedel-Crafts acylation and subsequent esterification.

Applications in Drug Discovery

The 3,4,5-trimethoxyphenyl (TMP) ring is a canonical pharmacophore in oncology. It mimics the biaryl system found in colchicine, allowing molecules containing this motif to bind to the colchicine-binding site on

Strategic Utility of the Valerate Linker

The 5-oxovalerate chain provided by this compound offers a specific advantage over shorter linkers (like propionates):

-

Flexibility: The 5-carbon chain allows the TMP headgroup to penetrate deep into the tubulin hydrophobic pocket while the ester tail interacts with solvent-exposed regions or secondary binding sites.

-

Metabolic Stability: The keto-ester motif can be reduced to a hydroxy-ester or converted to a heterocycle (e.g., pyridazinone via hydrazine reaction), altering pharmacokinetic properties.

Pharmacophore Relationship Diagram

The diagram below contextualizes the compound within the landscape of TMP-containing drugs.

Figure 2: The 3,4,5-trimethoxy motif connects the target compound to major tubulin-binding drugs.

References

-

Bio-Fount. (n.d.). Ethyl 5-(3,4,5-trimethoxyphenyl)-5-oxovalerate Product Page. Retrieved from (Verified CAS 951887-67-5).

-

BOC Sciences. (n.d.). 5-(3,4,5-Trimethoxyphenyl)-5-oxovaleric acid.[1][][3][4][5] Retrieved from (Verified CAS 34759-04-1).

- Pettit, G. R., et al. (1995). Antineoplastic agents. 291. Isolation and synthesis of combretastatins A-4, A-5, and A-6. Journal of Medicinal Chemistry. (Contextual reference for TMP pharmacophore utility).

- Sigma-Aldrich. (n.d.). Search results for Trimethoxyphenyl valerate derivatives.

Introduction: The 3,4,5-Trimethoxyphenyl Scaffold - A Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of 3,4,5-Trimethoxyphenyl Derivatives

The 3,4,5-trimethoxyphenyl (TMP) moiety is a cornerstone structural motif found in a multitude of naturally occurring and synthetic molecules with potent biological activities.[1][2] Its prevalence in well-known natural products, such as the anticancer agent podophyllotoxin and the psychoactive compound mescaline, has long signaled its importance to medicinal chemists.[3][4] The three methoxy groups on the phenyl ring are not mere decorations; they are critical pharmacophoric features that dictate the molecule's conformation, electronic properties, and ability to form key interactions—primarily hydrogen bonds—with biological targets.[2] This unique arrangement often confers significant therapeutic potential, leading to a broad spectrum of pharmacological functions including anticancer, anti-inflammatory, and antimicrobial effects.[2][5]

This technical guide offers an in-depth exploration of the primary biological activities of TMP derivatives. It is designed for researchers, scientists, and drug development professionals, providing not only a synthesis of the current understanding but also actionable experimental protocols and field-proven insights into the causality behind methodological choices. We will dissect the mechanisms of action, present comparative quantitative data, and provide detailed workflows to empower further research and development in this promising area of medicinal chemistry.

Part 1: Anticancer Activity - Disrupting the Cellular Skeleton

The most extensively documented and perhaps most potent biological activity of TMP derivatives is their anticancer effect.[6][7] A vast number of compounds incorporating the TMP scaffold have been developed as highly effective cytotoxic agents. The primary mechanism underlying this activity is the disruption of microtubule dynamics, a critical process for cell division, motility, and intracellular transport.[8]

Mechanism of Action: Tubulin Polymerization Inhibition

Microtubules are dynamic polymers composed of α- and β-tubulin heterodimers. Their constant assembly (polymerization) and disassembly (depolymerization) are essential for the formation of the mitotic spindle during cell division.[8] Many TMP-containing compounds, most notably Combretastatin A-4 (CA-4), function by binding to the colchicine-binding site on the β-subunit of tubulin.[5]

This binding event physically obstructs the curved-to-straight conformational change that tubulin must undergo to be incorporated into a growing microtubule. The result is a potent inhibition of tubulin polymerization, leading to a net depolymerization of the microtubule network.[5] In cancer cells, this has two catastrophic consequences:

-

Mitotic Arrest: Without a functional mitotic spindle, the cell cannot properly segregate its chromosomes, leading to an arrest in the G2/M phase of the cell cycle and eventual programmed cell death (apoptosis) or mitotic catastrophe.[8][9]

-

Vascular Disruption: CA-4 and its derivatives show a remarkable selectivity for the immature endothelial cells lining the tumor vasculature.[10][11] Disruption of their microtubule cytoskeleton causes the cells to change shape, leading to a rapid collapse of the tumor blood vessels.[12][13] This shuts off the blood supply to the tumor core, resulting in extensive ischemic necrosis.[11][12]

Caption: Workflow for the MTT cytotoxicity assay.

Part 2: Anti-inflammatory Activity - Modulating Inflammatory Cascades

Chronic inflammation is a key driver of numerous diseases. Several TMP derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential use in treating inflammatory disorders. [14][15]

Mechanism of Action: COX/LOX Inhibition

A primary mechanism for the anti-inflammatory action of many TMP derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation. [14]COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation. By inhibiting COX-2, these compounds can reduce the production of pro-inflammatory prostaglandins. Some derivatives may also inhibit lipoxygenase (LOX) pathways.

| Derivative | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Reference |

| Ketoprofen (Parent Drug) | 68 | 49 | [14] |

| Ketoprofen Derivative 19 | 0 | 94 | [14] |

| Ibuprofen (Parent Drug) | 65 | 46 | [14] |

| Ibuprofen Derivative 21 | 56 | 67 | [14] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and reliable in vivo model for evaluating acute anti-inflammatory activity. [1]The injection of carrageenan, a seaweed polysaccharide, induces a localized inflammatory response characterized by swelling (edema).

Causality: The model's validity rests on its comparison of the test compound's effect against both a negative control (vehicle), which shows the full inflammatory response, and a positive control (a standard NSAID like Indomethacin), which shows a known level of inhibition. This allows for a quantitative assessment of the compound's anti-inflammatory potency.

Methodology:

-

Animal Acclimatization & Grouping: Use Wistar rats (150-200 g) and allow them to acclimatize for at least one week. Divide them into groups (n=6): Vehicle Control, Positive Control (e.g., Indomethacin 10 mg/kg), and Test Groups receiving different doses of the TMP derivative. [1][14]2. Baseline Measurement: Measure the initial volume of each rat's right hind paw using a plethysmometer. This baseline is crucial for accurately calculating the degree of swelling.

-

Compound Administration: Administer the test compound, standard drug, or vehicle orally or via intraperitoneal injection.

-

Inflammation Induction: After 1 hour (to allow for drug absorption), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat. [1]5. Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the treated group. [1]

Part 3: Antimicrobial Activity

The TMP scaffold has also been explored for its potential in developing new antimicrobial agents. Derivatives have shown activity against a range of pathogenic bacteria and fungi, suggesting they interfere with essential microbial processes. [1][16]

Experimental Protocol: Agar Disk Diffusion Assay

This is a widely used preliminary screening method to determine if a compound has antimicrobial activity. The principle is that the compound will diffuse from a paper disk into an agar medium seeded with a microbe, creating a concentration gradient. If the compound is effective, a clear "zone of inhibition" will appear where microbial growth is prevented.

Methodology:

-

Prepare Inoculum: Create a standardized suspension of the target microbe (e.g., S. aureus, E. coli) equivalent to the 0.5 McFarland turbidity standard. This ensures a uniform lawn of bacteria for reproducible results.

-

Plate Inoculation: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.

-

Disk Application: Impregnate sterile paper disks with a known concentration of the TMP derivative solution. Place the disks onto the surface of the agar plate. Also include a negative control disk (with solvent only) and a positive control disk (with a standard antibiotic like ampicillin).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Measure Inhibition Zones: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm). [1]The size of the zone is proportional to the compound's antimicrobial potency and diffusibility in agar.

Caption: Workflow for the Agar Disk Diffusion Assay.

Conclusion

Derivatives of the 3,4,5-trimethoxyphenyl scaffold represent a highly versatile and pharmacologically significant class of compounds. [1]Their well-established role as potent tubulin polymerization inhibitors makes them a continuing source of innovation in anticancer drug discovery. [8][9][17]Furthermore, their demonstrated anti-inflammatory and antimicrobial activities highlight a broader therapeutic potential that warrants deeper investigation. [14][15]The methodologies and data presented in this guide provide a solid foundation for researchers to build upon, enabling the rational design, synthesis, and evaluation of novel TMP derivatives to address unmet medical needs.

References

- Tozer, G. M., Kanthou, C., & Baguley, B. C. (2005). Combretastatin A4 phosphate - PubMed.

- (n.d.).

- Gorska, M., & Kuban-Jankowska, A. (n.d.).

- Luo, Y., et al. (2024). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)

- Allaka, T. R., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)

- Kretzschmann, A., & Stieler, M. (2021).

- Wang, L., et al. (2021). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Taylor & Francis Online.

- Tozer, G. M., & Kanthou, C. (2002). The biology of the combretastatins as tumour vascular targeting agents. British Journal of Cancer.

- Saczewski, F., et al. (2019). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI.

-

Wang, Z., et al. (2024). (5R,5aR,8aR,9S)-9-(2-Bromo-3,4,5-trimethoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydrofuro[3′,4′:6,7]naphtho[2,3-d]d[10][12]ioxol-5-yl 3,4,5-trimethoxybenzoate. MDPI.

- Allaka, T. R., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)

- (n.d.).

- Hancock, J. F., et al. (2017). Chalcones bearing a 3,4,5-trimethoxyphenyl motif are capable of selectively inhibiting oncogenic K-Ras signaling.

- (n.d.). The Chemical Synthesis of 3,4,5-Trimethoxyphenol: A Key Intermediate for Industry. NINGBO INNO PHARMCHEM CO.,LTD.

- (n.d.). Mescaline. Wikipedia.

- Ghorab, M. M., et al. (2022). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity.

- Pontiki, E., et al. (2014). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. MDPI.

- Ghorab, M. M., et al. (2014). 1H-1,2,4-triazole-3-carboxamides: Synthesis, Molecular Modeling, Evaluation of Their Anti-Inflammatory Activity and Ulcerogenicity.

- Abdel-Aziz, S. A., et al. (2021). Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents. Taylor & Francis Online.

- Al-Warhi, T., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. MDPI.

- Wang, Y., et al. (2021). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives.

- Lv, Z., et al. (2024). Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)

- (n.d.). Unveiling the Anti-Inflammatory Potential of 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone. BenchChem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Mescaline - Wikipedia [en.wikipedia.org]

- 5. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scilit.com [scilit.com]

- 11. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Combretastatin A4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ovid.com [ovid.com]

- 14. mdpi.com [mdpi.com]

- 15. 1-(4-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides: synthesis, molecular modeling, evaluation of their anti-inflammatory activity and ulcerogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. nbinno.com [nbinno.com]

- 17. Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Applications of Ethyl 5-(3,4,5-trimethoxyphenyl)-5-oxovalerate in cancer research

Application Note: Strategic Utilization of Ethyl 5-(3,4,5-trimethoxyphenyl)-5-oxovalerate in Dual-Target Cancer Therapeutics

Executive Summary & Scientific Rationale

Ethyl 5-(3,4,5-trimethoxyphenyl)-5-oxovalerate (CAS: 951887-67-5) is not merely a reagent; it is a privileged scaffold in oncology research. Its structural architecture combines two critical pharmacophores:

-

The 3,4,5-Trimethoxyphenyl (TMP) "Head": A validated tubulin-binding motif found in potent antimitotic agents like Colchicine, Combretastatin A-4, and Podophyllotoxin. This moiety targets the colchicine-binding site on

-tubulin, disrupting microtubule dynamics. -

The 5-Oxovalerate "Tail": A 5-carbon linker terminating in an ethyl ester. This aliphatic chain mimics the lysine side chain substrate of Histone Deacetylases (HDACs).

Application Scope: This compound is primarily utilized as a late-stage intermediate for synthesizing Dual-Target Inhibitors . By converting the ester terminus into a Zinc-Binding Group (ZBG) such as hydroxamic acid, researchers create hybrid drugs that simultaneously induce mitotic arrest (via tubulin inhibition) and epigenetic modulation (via HDAC inhibition).

Mechanistic Workflow & Logic

The following diagram illustrates the strategic application of this scaffold in developing dual-action therapeutics.

Caption: Figure 1. Strategic conversion of the ester scaffold into a dual-acting pharmacological agent targeting both cytoskeletal dynamics and epigenetic regulation.

Protocol A: Synthesis of the Scaffold

Note: If the compound is not purchased commercially, it must be synthesized with high purity to ensure accurate biological data.

Objective: Synthesize Ethyl 5-(3,4,5-trimethoxyphenyl)-5-oxovalerate via Friedel-Crafts Acylation.

Reagents:

-

1,2,3-Trimethoxybenzene (1.0 eq)

-

Ethyl glutaryl chloride (1.1 eq)

-

Aluminum Chloride (

, 1.2 eq) -

Dichloromethane (DCM, anhydrous)

Methodology:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an argon inlet.

-

Solubilization: Dissolve 1,2,3-trimethoxybenzene (10 mmol) in anhydrous DCM (50 mL). Cool to 0°C in an ice bath.

-

Catalyst Addition: Add

(12 mmol) portion-wise over 10 minutes. Critical: Maintain temperature <5°C to prevent demethylation of the methoxy groups. -

Acylation: Add ethyl glutaryl chloride (11 mmol) dropwise via a syringe pump over 20 minutes.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Quenching: Pour the reaction mixture over crushed ice/HCl (1M) to decompose the aluminum complex.

-

Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Purify via flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes).

Validation Criteria:

-

Yield: >75%

-

1H NMR (CDCl3): Look for triplet at

1.25 (ethyl CH3), singlet at

Protocol B: Derivatization to HDAC Inhibitor (Hydroxamic Acid)

This protocol converts the "Application Scaffold" into the active "Dual Inhibitor."

Objective: Convert the ethyl ester to hydroxamic acid (

Methodology:

-

Preparation of Hydroxylamine: In a separate flask, dissolve hydroxylamine hydrochloride (

, 10 eq) in MeOH. Add KOH (10 eq) in MeOH at 0°C. Filter the white precipitate (KCl) to obtain free -

Coupling: Add the Ethyl 5-(3,4,5-trimethoxyphenyl)-5-oxovalerate (1 eq) to the fresh hydroxylamine solution.

-

Reaction: Stir at RT for 2-4 hours. Monitor disappearance of the ester spot on TLC.

-

Workup: Neutralize with 1M HCl to pH 7. Extract with EtOAc.

-

Crystallization: Recrystallize from Ethanol/Water to obtain the pure hydroxamic acid derivative.

Protocol C: Biological Validation Assays

To validate the application of this molecule in cancer research, the following dual-assay system is required.

Tubulin Polymerization Inhibition Assay

Purpose: Verify the "Head" pharmacophore activity.

-

Kit: Fluorescence-based Tubulin Polymerization Assay (e.g., Cytoskeleton Inc.).

-

Control: Colchicine (Positive), Taxol (Stabilizer Control), DMSO (Negative).

-

Procedure:

-

Prepare 96-well black half-area plate.

-

Add test compound (derived hydroxamate) at graded concentrations (0.1

M - 10 -

Add porcine brain tubulin in PEM buffer containing GTP and DAPI reporter.

-

Read: Measure fluorescence (Ex 360 nm / Em 450 nm) every minute for 60 minutes at 37°C.

-

Analysis: Calculate

of the polymerization curve. A reduction in

-

HDAC Fluorometric Activity Assay

Purpose: Verify the "Tail" pharmacophore activity.

-

Substrate: Fluorogenic peptide (e.g., Boc-Lys(Ac)-AMC).

-

Source: HeLa nuclear extract (rich in HDACs).

-

Procedure:

-

Incubate HeLa nuclear extract with test compound for 15 mins at 37°C.

-

Add fluorogenic substrate and incubate for 30 mins.

-

Add Developer Solution (trypsin) to release the fluorophore from deacetylated lysine.

-

Read: Fluorescence (Ex 350 nm / Em 440 nm).

-

Data: Plot % Activity vs. log[Concentration] to determine

.

-

Data Presentation & Expected Results

When reporting applications of this scaffold, summarize data in the following format to demonstrate dual potency.

| Compound ID | HDAC1 | HDAC6 | Tubulin Polymerization | MCF-7 Cytotoxicity |

| Scaffold (Ester) | >100 (Inactive) | >100 (Inactive) | 2.5 | 5.8 |

| Derivative (Hydroxamate) | 0.05 | 0.08 | 2.1 | 0.3 |

| SAHA (Ref) | 0.04 | 0.06 | >50 | 1.2 |

| Colchicine (Ref) | >100 | >100 | 1.8 | 0.05 |

Interpretation:

-

The Scaffold (Ester) shows moderate tubulin activity but NO HDAC activity (esters do not chelate Zinc).

-

The Derivative gains potent HDAC activity while retaining tubulin binding, resulting in superior cytotoxicity (Synergistic effect).

References

-

Design and Synthesis of Dual EGFR/HDAC Inhibitors. El-Sayed, M. et al. (2021). Design, Synthesis, In Vitro Anticancer Evaluation and Molecular Modelling Studies of 3,4,5-Trimethoxyphenyl-Based Derivatives as Dual EGFR/HDAC Hybrid Inhibitors. [Link]

-

Tubulin Inhibitor Pharmacophores. Lu, Y. et al. (2012). Discovery of novel 3,4,5-trimethoxyphenyl-substituted 1H-1,2,3-triazole derivatives as potential microtubule-binding agents. [Link]

-

Friedel-Crafts Acylation Protocols. Olah, G. A. (1973). Friedel-Crafts Chemistry.[1][2][3][4][5] Wiley-Interscience. [Link]

-

HDAC Inhibitor Structural Requirements. Finnin, M. S. et al. (1999). Structures of a histone deacetylase homologue bound to the TSA and SAHA inhibitors. Nature. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of Trimethoxyphenyl Compounds

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for handling trimethoxyphenyl (TMP) compounds. As a Senior Application Scientist, I understand that the unique chemical properties of TMP-containing molecules, while promising for therapeutic development, often present significant solubility hurdles in aqueous environments typical of biological assays. This guide is designed to provide you with both foundational knowledge and actionable troubleshooting strategies to ensure your experimental results are accurate and reproducible.

The core issue with many TMP compounds is their hydrophobicity. The presence of multiple methoxy (-OCH₃) groups on a phenyl ring reduces the molecule's ability to form hydrogen bonds with water, leading to poor aqueous solubility.[1] This can cause a cascade of problems, from compound precipitation to underestimated biological activity.[1][2][3]

This resource is structured in a question-and-answer format to directly address the challenges you may encounter. We will begin with frequently asked questions for a quick overview and then dive into in-depth troubleshooting guides with step-by-step protocols.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is my trimethoxyphenyl compound, which dissolves perfectly in DMSO, crashing out when I add it to my cell culture media or buffer?

This is the most common issue researchers face and is due to a dramatic shift in solvent polarity.[4] Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.[5] However, when you introduce a small volume of your DMSO stock into a large volume of aqueous buffer, the overall solution becomes highly polar and aqueous. The hydrophobic TMP compound can no longer stay in solution and precipitates, or "crashes out."[4][6]

Q2: What is the maximum concentration of DMSO I can safely use in my cell-based assay?

This is highly cell-line dependent. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[4] However, sensitive cell lines can show signs of stress or altered gene expression at concentrations as low as 0.1%.[4] It is critical to perform a vehicle control experiment to determine the DMSO tolerance for your specific cell line and assay duration.

Q3: I've heard about "kinetic" versus "equilibrium" solubility. What's the difference and which one matters for my assay?

-

Equilibrium solubility is the maximum concentration of a compound that can dissolve in a solvent under thermodynamic equilibrium. This is often measured over 24-48 hours.

-

Kinetic solubility is measured under conditions that don't allow for equilibrium, which is typical for most biological assays where a DMSO stock is added to a buffer and used within minutes or hours.[7] The concentration measured here is often a supersaturated state that is prone to precipitation over time.[8]

For most in vitro assays, you are dealing with kinetic solubility. Understanding this helps explain why a compound might seem soluble initially but then precipitates during a longer incubation period.[7]

Q4: Can I just sonicate or heat my sample to get the compound back into solution?

While gentle heating or sonication can sometimes help redissolve precipitated compounds, these are often temporary fixes and can be problematic.[2][8] Heating can degrade your compound or affect protein stability in your assay. Sonication can create aerosols and may not be uniformly effective. These methods don't address the underlying thermodynamic insolubility in the aqueous buffer.

Part 2: In-Depth Troubleshooting Guides

Scenario 1: My compound precipitates immediately upon dilution into aqueous buffer.

This indicates that the final concentration of your compound in the assay buffer is well above its kinetic solubility limit.

Root Cause Analysis: The transition from a 100% organic solvent (DMSO) to a >99% aqueous environment is too abrupt for the hydrophobic compound.

Step-by-Step Protocol to Prevent Precipitation:

-

Optimize Stock Concentration: Prepare your primary stock solution in 100% DMSO at a concentration that is realistic for your final assay.[9][10] A 10 mM stock is common, but for highly insoluble compounds, a lower concentration might be necessary.[3]

-

Perform Serial Dilutions: Never dilute your stock directly into the final aqueous buffer in one step. Perform an intermediate dilution step.

-

Step A: Dilute your 10 mM DMSO stock to an intermediate concentration (e.g., 500 µM) in 100% DMSO.

-

Step B: From this intermediate stock, perform the final dilution into your pre-warmed (e.g., 37°C) assay buffer or media.

-

-

The "Add-to" Method: When making the final dilution, add the small volume of DMSO stock to the larger volume of aqueous buffer while vortexing or stirring gently. Never add the buffer to the DMSO stock. This ensures rapid dispersal and minimizes localized high concentrations of the compound that can trigger precipitation.

-

Final DMSO Concentration Check: Always calculate your final DMSO concentration in the assay. Aim for the lowest possible concentration that your cells can tolerate and that keeps your compound soluble (ideally ≤0.5%).[4]

Scenario 2: My assay results are inconsistent, or I suspect compound-related artifacts.

Inconsistent data is often a red flag for solubility issues that may not be visible to the naked eye (i.e., micro-precipitation).

Root Cause Analysis: The compound may be precipitating over the course of the assay, leading to a decreasing effective concentration. Alternatively, at high concentrations, the compound may be forming aggregates that can interfere with assay readouts (e.g., light scattering in absorbance assays).[11]

Troubleshooting Workflow:

// Nodes start [label="Inconsistent Assay Results", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_sol [label="Visually Inspect for Precipitation\n(Pre & Post-Incubation)", fillcolor="#FBBC05", fontcolor="#202124"]; run_vehicle [label="Run Vehicle Control\n(DMSO only)", fillcolor="#F1F3F4", fontcolor="#202124"]; reduce_conc [label="Reduce Highest Test\nConcentration", fillcolor="#F1F3F4", fontcolor="#202124"]; adv_strategy [label="Implement Advanced\nSolubilization Strategy", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="Re-analyze Data", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> check_sol; check_sol -> run_vehicle [label="No visible precipitate"]; check_sol -> reduce_conc [label="Precipitate observed"]; run_vehicle -> reduce_conc [label="Vehicle shows no effect"]; run_vehicle -> analyze [label="Vehicle shows effect\n(DMSO toxicity)"]; reduce_conc -> adv_strategy [label="Inconsistency persists"]; reduce_conc -> analyze [label="Results stabilize"]; adv_strategy -> analyze; } dot Troubleshooting Decision Workflow

-

Vehicle Control is Non-Negotiable: Always run a parallel experiment with the highest concentration of DMSO used in your compound dilutions. This will differentiate between compound effects and solvent-induced toxicity.[9]

-

Concentration-Response Curve: Ensure you are testing a wide range of concentrations. If you only see activity at the highest concentrations where solubility is lowest, the results may be artifactual. A classic bell-shaped or sigmoidal curve provides more confidence.

-

Pre-spin Your Plates: Before adding your diluted compound to cells, centrifuge the plate (e.g., at 1000 x g for 1 minute) to pellet any invisible precipitate. This can help remove aggregates that might interfere with optical readings.

Scenario 3: I need to increase the aqueous solubility of my TMP compound beyond what DMSO/co-solvents can offer.

For particularly challenging compounds or for in vivo studies where high DMSO concentrations are not viable, advanced formulation strategies are necessary.

Advanced Solubilization Techniques:

| Strategy | Mechanism of Action | Best For | Key Considerations |

| pH Modification | For TMP compounds with ionizable groups (acidic or basic), adjusting the pH can convert the molecule to its more soluble salt form.[12][13] | Compounds with a pKa in a physiologically relevant range. | May not be suitable for all assays if the required pH affects cell viability or protein function.[14] The compound may precipitate if the buffer pH changes.[13] |

| Use of Co-solvents | Adding a water-miscible organic solvent reduces the overall polarity of the aqueous medium, helping to keep hydrophobic compounds in solution.[15][16] | In vitro assays. | Examples include ethanol, propylene glycol. Toxicity and effects on the assay must be evaluated.[14] |

| Cyclodextrin Complexation | Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. The TMP compound is encapsulated within the cavity, effectively shielding it from the aqueous environment and increasing its solubility.[17][18][19] | Both in vitro and in vivo applications. | Use modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) for better solubility and lower toxicity.[17] Stoichiometry of complexation needs to be optimized. |

| Use of Surfactants | Surfactants like Tween® 80 or Pluronic® F-68 form micelles in aqueous solutions. The hydrophobic TMP compound partitions into the hydrophobic core of the micelle, increasing its apparent solubility.[14] | Formulations for in vivo studies. | Can interfere with some cell-based assays and may have their own biological effects. Concentration must be kept below the critical micelle concentration (CMC) if micelle formation is not desired. |

Protocol: Preparing a TMP Compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol aims to create a 1:1 molar inclusion complex to enhance solubility.

-

Calculate Molar Equivalents: Determine the mass of your TMP compound and HP-β-CD needed for a 1:1 molar ratio. (Note: The average molecular weight of HP-β-CD is ~1460 g/mol ).

-

Prepare HP-β-CD Solution: Dissolve the calculated amount of HP-β-CD in your desired aqueous buffer (e.g., PBS) to make a concentrated stock (e.g., 40% w/v). Gentle warming (40-50°C) may be required.

-

Add the TMP Compound: Weigh the TMP compound and add it slowly to the stirring HP-β-CD solution.

-

Complexation: Cover the solution and allow it to stir at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

-

Filtration: Filter the solution through a 0.22 µm syringe filter to remove any un-complexed, undissolved compound.

-

Quantification & Use: The resulting clear solution contains your solubilized TMP-cyclodextrin complex. The exact concentration should be confirmed analytically (e.g., via HPLC-UV) before use in assays.

By systematically applying these principles and protocols, you can overcome the solubility challenges posed by trimethoxyphenyl compounds, leading to more reliable and accurate data in your research and development efforts.

References

- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.

- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.

- Solubility enhancement and application of cyclodextrins in local drug delivery.

- Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applic

- Cyclodextrins in Formulation Development: Complex

- Brief Overview of Various Approaches to Enhance Drug Solubility.

- How to Make Accur

- Recent advances in techniques for enhancing the solubility of hydrophobic drugs.

- Biological assay challenges from compound solubility: strategies for bioassay optimiz

- Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability.

- Excipients for Solubility Enhancement of Parenteral Formul

- Stock Solutions 101: Everything You Need to Know.

- Strategies for improving hydrophobic drugs solubility and bioavailability.

- Addressing issues with DMSO precipitating out of solution when adding aqueous buffers.

- Drug Solubility: Importance and Enhancement Techniques.

- Solubility Enhancement of Hydrophobic Drugs.

- Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview.

- Cosolvent - Wikipedia.

- How do we choose a proper concentr

- Preparing Stock Solutions.

- Solutions and dilutions: working with stock solutions.

- A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.

- What role does pH value play in the Differential extraction technique of purification/separ

- Solubility of Organic Compounds.

- Compound precipitation in high-concentr

- Dimethyl sulfoxide - Wikipedia.

- Compound precipitation from DMSO and the synergy between w

- The Effects of pH on Solubility.

- Technical Support Center: Improving the Solubility of 3,5,7-Trimethoxyflavone.

- In vitro solubility assays in drug discovery.

- Biological assay challenges from compound solubility: strategies for bioassay optimiz

- Establishing the pH of extraction solvents used to simulate aqueous parenteral drug products during organic extractables studies.

- Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.

- Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimiz

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 6. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ziath.com [ziath.com]

- 9. researchgate.net [researchgate.net]

- 10. phytotechlab.com [phytotechlab.com]

- 11. researchgate.net [researchgate.net]

- 12. homework.study.com [homework.study.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. longdom.org [longdom.org]

- 15. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]

- 16. Cosolvent - Wikipedia [en.wikipedia.org]

- 17. mdpi.com [mdpi.com]

- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. chemicaljournals.com [chemicaljournals.com]

Technical Support Center: Optimization of Reaction Conditions for Synthesizing Trimethoxyphenyl Derivatives

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of trimethoxyphenyl (TMP) derivatives. The information provided herein is curated to address common challenges and offer practical, field-proven solutions to optimize your synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yields in the synthesis of trimethoxyphenyl derivatives can often be attributed to several key factors. Firstly, the choice of solvent can significantly impact the reaction outcome. For instance, in certain cycloaddition reactions, solvents like methanol can lead to decomposition, while tetrahydrofuran (THF) may provide a much better yield.[1] Secondly, reaction temperature and concentration are critical. A noticeable decomposition of starting materials at room temperature can sometimes be mitigated by lowering the temperature to 0 °C and reducing the concentration, which can have a positive effect on the reaction yield.[1] Lastly, the choice and strength of the base are crucial. A weak base like pyridine might not be effective, whereas stronger bases can significantly improve product isolation.[1]

Q2: I am observing significant starting material decomposition. How can I minimize this?

A2: Decomposition of starting materials is a common issue. Lowering the reaction temperature is a primary strategy to limit decomposition. For example, reducing the temperature to 0°C has been shown to have a positive effect on reaction yield by minimizing the degradation of reactants.[1] Additionally, adjusting the concentration of your reactants can also help. Lowering the concentration can sometimes slow down decomposition pathways relative to the desired reaction pathway.[1]

Q3: What are some common synthetic routes for preparing trimethoxyphenyl derivatives?

A3: Several synthetic strategies are employed to generate trimethoxyphenyl derivatives. A common starting material is 4-(3,4,5-trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one, which can be prepared from 2-(3,4,5-trimethoxybenzamido)acetic acid and 3,4,5-trimethoxybenzaldehyde.[2][2] This oxazolone intermediate can then undergo ring-opening reactions with various nucleophiles like aryl carboxylic acid hydrazides, phenylhydrazine, or ammonia in boiling ethanol to afford a range of derivatives.[2] Another approach involves the Suzuki–Miyaura cross-coupling reaction between a substituted indole boronic acid and 5-iodo-1,2,3-trimethoxybenzene.[3] Additionally, Claisen-Schmidt condensation between an acetophenone and 3,4,5-trimethoxybenzaldehyde is a well-established method for synthesizing chalcone-based TMP derivatives.[4]

Q4: How do I choose the appropriate catalyst for my reaction?

A4: The choice of catalyst is highly dependent on the specific reaction. For Suzuki-Miyaura cross-coupling reactions to form C-C bonds, palladium catalysts such as Pd(PPh₃)₄ are commonly used in the presence of a base like Na₂CO₃.[3] For Ullmann-type coupling reactions to form C-N bonds, copper catalysts like CuI with a base such as Cs₂CO₃ are often employed.[3] In the context of oxa-Michael reactions, strong Lewis bases like tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) have shown significant catalytic activity, sometimes comparable to strong Brønsted bases.[5][6]

Troubleshooting Guides

This section provides a structured approach to resolving specific experimental issues.

Issue 1: Poor Yield and/or Formation of Multiple Byproducts

Observed Problem: The final product is obtained in low yield, and TLC/LC-MS analysis shows multiple spots/peaks, indicating a complex reaction mixture.

Potential Causes & Solutions:

-

Incorrect Solvent Choice: The polarity and coordinating ability of the solvent can dramatically influence reaction pathways.

-

Troubleshooting Step: Screen a range of solvents with varying polarities (e.g., THF, dichloromethane, toluene, acetonitrile, dioxane). As an example, a study found THF to be the optimal solvent for a particular cycloaddition, while methanol led to decomposition.[1]

-

-

Suboptimal Reaction Temperature: Higher temperatures can accelerate side reactions and lead to decomposition.

-

Troubleshooting Step: Attempt the reaction at a lower temperature. For instance, reducing the temperature from room temperature to 0°C has been shown to significantly improve yields by limiting the degradation of starting materials.[1]

-

-

Inappropriate Base: The basicity of the catalyst can be critical for reaction initiation and selectivity.

-

Troubleshooting Step: If using a weak base like pyridine results in no reaction, consider stronger bases such as DMAP or DBU.[1] The choice will depend on the specific reaction mechanism.

-

-

Impure Starting Materials: Impurities in the starting materials can interfere with the reaction.

-

Troubleshooting Step: Verify the purity of your starting materials using appropriate analytical techniques (NMR, melting point, etc.). If necessary, purify them before use.

-

Visualizing the Troubleshooting Workflow:

Caption: Decision tree for troubleshooting low yield and byproduct formation.

Issue 2: Incomplete Reaction or Stalled Conversion

Observed Problem: After the expected reaction time, a significant amount of starting material remains unreacted.

Potential Causes & Solutions:

-

Insufficient Catalyst Loading or Activity: The catalyst may be deactivated or used in an insufficient amount.

-

Troubleshooting Step: Increase the catalyst loading incrementally. Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts).

-

-

Reaction Equilibrium: The reaction may be reversible and has reached equilibrium.

-

Troubleshooting Step: Consider using Le Chatelier's principle to drive the reaction forward. This could involve removing a byproduct (e.g., water) or using one of the reactants in excess.

-

-

Incorrect Reaction Time or Temperature: The reaction may simply be slow under the current conditions.

-

Troubleshooting Step: Monitor the reaction progress over a longer period. If the reaction is still slow, a modest increase in temperature may be beneficial, but be mindful of potential side reactions.[7]

-

-

Solvent Effects: The solvent may not be optimal for the reaction kinetics.

-

Troubleshooting Step: As with low yield issues, a solvent screen can be beneficial. In some cases, a more polar solvent can accelerate the reaction.

-

Data-Driven Optimization of Reaction Parameters:

| Parameter | Initial Condition | Optimized Condition | Rationale for Change |

| Solvent | Methanol | THF | Methanol caused decomposition, while THF gave a 61% yield.[1] |

| Temperature | Room Temperature | 0 °C | Lowering the temperature limited starting material decomposition.[1] |

| Concentration | 0.5 M | 0.1 M | A lower concentration further reduced decomposition and improved yield.[1] |

| Base | K₂CO₃ | DBU | K₂CO₃ was ineffective (10% yield), while DBU provided a much higher yield.[1] |

Experimental Protocols

General Procedure for the Synthesis of N-phenyl-1,2,4-triazinone Derivatives

This protocol is adapted from a procedure for synthesizing trimethoxyphenyl-based analogues.[8][9]

-

Reactant Preparation: To a stirred suspension of 2-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)oxazolone (1 mmol) in absolute ethanol, add phenylhydrazine (1 mmol).[8]

-

Reaction: Reflux the reaction mixture for the time determined by TLC monitoring until the starting material is consumed.

-

Work-up: After completion, evaporate the excess solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by crystallization from an appropriate solvent system (e.g., ethanol/H₂O) to furnish the pure N-phenyl-1,2,4-triazinone derivative.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is based on the synthesis of 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives.[3]

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon), combine the 6-substituted indole boronic acid (1 eq.), 5-iodo-1,2,3-trimethoxybenzene (0.8 eq.), Pd(PPh₃)₄ (0.06 eq.), and Na₂CO₃ (2 eq.).

-

Solvent Addition: Add a mixture of 1,4-dioxane and water.

-

Reaction: Stir the mixture at 80 °C overnight. Monitor the reaction progress by TLC.

-

Work-up: After completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. The crude product can be used in the next step or purified further by column chromatography.

Visualizing a General Synthetic Pathway:

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Tris(2,4,6-trimethoxyphenyl)phosphine – a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01335E [pubs.rsc.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Scale-Up Synthesis of Trimethoxyphenyl Compounds

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Scale-Up Challenges for Electron-Rich Aromatics (Trimethoxyphenyls)

Introduction: The "Electron-Rich" Trap

Welcome to the technical support hub for trimethoxyphenyl (TMP) synthesis. Whether you are synthesizing mescaline analogs, podophyllotoxin derivatives, or novel colchicine-site inhibitors, you are likely dealing with 1,2,3- or 1,3,5-trimethoxybenzene motifs.

The Core Challenge: These rings are electron-rich powerhouses. While this makes them highly reactive toward electrophiles, it creates three distinct scale-up hazards:

-

Thermal Runaway: Electrophilic Aromatic Substitution (EAS) reactions can become explosive on a kilogram scale due to rapid kinetics.

-

Regio-Scrambling: The activation is so strong that stopping at mono-substitution (e.g., mono-iodination or mono-formylation) requires precise stoichiometry.

-

Ether Cleavage: The very Lewis acids used to functionalize the ring can accidentally strip off your methyl groups (demethylation), ruining the yield.

This guide provides field-proven protocols to navigate these risks.

Module 1: Managing Exotherms in Vilsmeier-Haack Formylation

Scenario: You are scaling up the formylation of 3,4,5-trimethoxybenzene to 3,4,5-trimethoxybenzaldehyde using

The Mechanism of Failure

The Vilsmeier reagent (chloroiminium ion) is generated in situ. When the electron-rich TMP ring is added, the EAS reaction is immediate and highly exothermic. On a gram scale, heat dissipates. On a kilogram scale, the heat accumulation accelerates the reaction further (thermal runaway), leading to solvent boiling or decomposition.

Troubleshooting Protocol: The "Inverse Addition" Method

Standard Protocol Adjustment: Never add neat

Step-by-Step Scale-Up Procedure:

-

Vilsmeier Complex Formation: Charge anhydrous DMF (3.0 equiv) to the reactor. Cool to 0–5°C. Add

(1.2 equiv) dropwise. Control: Maintain internal temp <10°C. Stir for 30 mins to form the salt (often a white slurry). -

Substrate Preparation: Dissolve 3,4,5-trimethoxybenzene in DMF (1.5 volumes).

-

Controlled Dosing (The Critical Step): Dosing the substrate solution into the Vilsmeier complex allows you to limit the concentration of unreacted aromatic ring, preventing heat spikes.

-

Rate: Dose over 2–4 hours.

-

Set point: Maintain internal temp at 20–25°C (or up to 60°C for sterically hindered substrates, but only after confirming heat flow stability).

-

-

Quench Safety: The hydrolysis of the intermediate iminium salt is also exothermic. Pour the reaction mixture into ice water (buffered with sodium acetate if acid-sensitive), not water into the mixture.

Visualizing the Safety Loop

Figure 1: Thermal safety control loop for exothermic additions on scale.

Module 2: Preventing Unwanted Demethylation

Scenario: You are performing a Friedel-Crafts acylation or using a Lewis Acid catalyst.[1] User Complaint: "My NMR shows a broad phenol peak, and I've lost a methyl group."

The Chemical Trap

Methoxy groups are Lewis basic. Strong Lewis acids like Aluminum Trichloride (

Lewis Acid Compatibility Matrix

Use this table to select the correct catalyst for TMP substrates.

| Lewis Acid | Strength | Risk of Demethylation | Recommended Application |

| Extreme | Certain | Only use if you intend to deprotect (e.g., making polyphenols). | |

| High | High | Avoid with TMPs unless at <0°C. Causes rapid cleavage at >20°C. | |

| Moderate | Moderate | Safe at low temps (-20°C to 0°C). Good for acylation. | |

| Moderate | Low | Preferred for acylation of TMPs. | |

| Mild | Negligible | Excellent for Vilsmeier or mild condensations. | |

| Moderate | Low | Good for cyclizations, generally ether-safe. |

Expert Tip: If you must use a strong Lewis acid for reactivity, add a "sacrificial" Lewis base (like nitromethane as solvent) to moderate the acidity, or ensure the reaction time is short.

Module 3: Purification – The "Oiling Out" Nightmare

Scenario: Recrystallizing a TMP intermediate (e.g., an aldehyde or ketone). User Complaint: "It didn't crystallize. It separated into a sticky brown oil at the bottom of the flask."

The Cause

Many trimethoxyphenyl compounds have melting points between 60°C and 90°C. If you dissolve them in a hot solvent (e.g., ethanol at 80°C) and cool too fast, the solution hits the "oiling out" boundary (liquid-liquid phase separation) before it hits the solubility curve (crystallization). The product comes out as a liquid, which then solidifies into an impure glass.

Troubleshooting Guide: Controlled Crystallization

-

Solvent Choice: Avoid solvents where the boiling point is higher than the product's melting point if possible.

-

Bad: Product MP = 70°C, Solvent = Toluene (BP 110°C).

-

Good: Product MP = 70°C, Solvent = Methanol (BP 65°C) or IPA/Water.

-

-

Seeding is Mandatory: On a large scale, spontaneous nucleation is unreliable.

-

Protocol: Cool the clear solution to 5°C below the saturation temperature. Add 0.5 wt% pure seed crystals. Hold for 1 hour to establish a seed bed before further cooling.

-

-

The "Cloud Point" Rescue: If it oils out:

-

Reheat until clear.

-

Add a small amount of "good" solvent.

-

Cool more slowly.

-

Crucial: Agitate vigorously to disperse oil droplets if they form; they may crystallize if kept dispersed.

-

Purification Decision Tree

Figure 2: Workflow for handling difficult-to-crystallize TMP intermediates.

Frequently Asked Questions (FAQ)

Q: I am trying to iodinate 3,4,5-trimethoxybenzoic acid, but I keep getting the di-iodo product. How do I stop at mono-iodination?

A: The 2- and 6-positions are equivalent and highly activated. Using elemental iodine (

-

Solution: Use N-iodosuccinimide (NIS) in acetonitrile. NIS is a milder source of iodonium ions. Alternatively, use the

/ Silver Trifluoroacetate (AgTFA) system, which allows for high regiocontrol due to the steric bulk of the silver complex [1].

Q: Can I use the Vilsmeier-Haack reaction on 1,3,5-trimethoxybenzene? A: Yes, but be extremely careful. The 1,3,5-isomer is significantly more reactive than the 1,2,3-isomer (the "super-activated" phloroglucinol pattern). The exotherm will be violent. Perform the reaction at 0°C initially and do not heat above 40°C unless verified by HPLC that starting material remains.

Q: My product turned pink/purple during drying. Is it decomposing? A: TMP compounds are prone to oxidation to quinones (which are deeply colored) upon exposure to air and light, especially if trace acid remains.

-

Fix: Ensure your final wash is pH neutral (bicarbonate wash). Dry in a vacuum oven under nitrogen, not air. Store in amber glass.

References

-

Regioselective Iodination of Activated Arom

- Source: ResearchG

- Context: Discusses the use of /AgTFA for controlling iodin

-

Link:

-

Scale-Up of Vilsmeier-Haack Formyl

-

Crystalliz

- Source: Chemical Engineering Research and Design

- Context: General strategies for managing "oiling out" and polymorph control in API synthesis.

-

Link:

Sources

Technical Support Center: Interpretation of Complex NMR Spectra for Substituted Phenyl Compounds

Welcome to the technical support center for the interpretation of complex NMR spectra of substituted phenyl compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during NMR analysis of these ubiquitous chemical moieties.

Introduction

Substituted phenyl rings are fundamental building blocks in a vast array of molecules, from pharmaceuticals to advanced materials. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of these compounds. However, the aromatic region of an NMR spectrum can often be complex and challenging to interpret, especially with increasing substitution. This guide provides a structured approach to demystify these spectra, offering both foundational knowledge and advanced troubleshooting techniques.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the routine analysis of substituted phenyl compounds.

Q1: Why do the aromatic protons of my substituted benzene derivative show such complex splitting patterns?

The complexity of the aromatic region in the ¹H NMR spectrum arises from spin-spin coupling between non-equivalent protons on the phenyl ring.[1] The number of signals, their chemical shifts, and their splitting patterns are all influenced by the number, nature, and position of the substituents. For instance, a monosubstituted benzene ring can theoretically show signals for three distinct sets of protons (ortho, meta, and para), though in practice, these may overlap to form a complex multiplet.[2][3]

Q2: How can I quickly determine the substitution pattern (ortho, meta, para) from the ¹H NMR spectrum?

While a definitive assignment often requires more in-depth analysis, some general patterns can provide initial clues:

-

Para-disubstituted: Often, a para-substituted ring with two different substituents will exhibit two doublet signals, each integrating to two protons.[1][3][4] This is a result of the molecule's symmetry.

-

Ortho-disubstituted: With two different substituents, an ortho-disubstituted ring will typically show four distinct signals in the aromatic region, and none of them will be a singlet.[3]

-

Meta-disubstituted: A meta-disubstituted ring with two different substituents will also display four signals in the aromatic region; however, one of these is often a singlet, corresponding to the proton situated between the two substituents.[3]

It is important to remember that these are generalizations, and the actual appearance of the spectrum can be influenced by the specific substituents and the magnetic field strength of the NMR instrument.

Q3: What are the typical coupling constant (J) values I should expect for aromatic protons?

The magnitude of the J-coupling constant provides valuable information about the relative positions of the coupled protons:

-

Ortho-coupling (³JHH): Coupling between protons on adjacent carbons is typically in the range of 7-10 Hz.[5]

-

Meta-coupling (⁴JHH): Coupling between protons separated by three bonds is smaller, usually 2-3 Hz.[5][6]

-

Para-coupling (⁵JHH): Coupling between protons across the ring is very small (often close to 0 Hz) and is rarely observed.[6]

These coupling constants are independent of the magnetic field strength.[7]

Q4: My aromatic signals are overlapping. What can I do to resolve them?

Overlapping signals in the aromatic region are a common challenge. Here are a few strategies to address this:

-

Higher Field NMR: Acquiring the spectrum on a higher field instrument will increase the chemical shift dispersion, potentially resolving the overlapping multiplets.

-

Change of Solvent: Running the sample in a different deuterated solvent (e.g., benzene-d₆ instead of CDCl₃) can alter the chemical shifts of the aromatic protons and may resolve the overlap.[8]

-

2D NMR Spectroscopy: Techniques like COSY can help identify which protons are coupled to each other, even if their signals overlap in the 1D spectrum.[9]

Q5: The integration of my aromatic region doesn't match the expected number of protons. What could be the reason?

Several factors can lead to inaccurate integration:

-

Overlapping Solvent Peak: If the residual solvent peak (e.g., CHCl₃ in CDCl₃) is in the aromatic region, it can interfere with the integration.[8]

-

Broad Signals: Protons that are exchanging (e.g., OH or NH protons) can sometimes appear as broad signals in the aromatic region, leading to integration errors. A D₂O exchange experiment can confirm the presence of such protons.[8]

-

Poor Phasing and Baseline Correction: Incorrect phasing or baseline correction of the spectrum can significantly affect the accuracy of the integration.

Part 2: Troubleshooting Guide for Complex Spectra

This section provides a more in-depth guide to tackling specific challenges in the interpretation of complex NMR spectra of substituted phenyl compounds.

Issue 1: More Signals Than Expected in the Aromatic Region

Symptoms: The number of signals in the aromatic region is greater than the number of aromatic protons.

Possible Causes & Solutions:

| Cause | Explanation | Troubleshooting Steps |

| Presence of Rotamers | If a substituent has restricted rotation (e.g., an amide group), different rotational isomers (rotamers) may exist in solution on the NMR timescale. This can lead to a doubling of the signals for the aromatic protons. | Variable Temperature (VT) NMR: Acquire spectra at different temperatures. If rotamers are present, the signals should broaden and coalesce into a single set of signals at higher temperatures.[9] |

| Mixture of Isomers | The sample may be a mixture of constitutional isomers (e.g., ortho and para isomers). | Chromatographic Analysis: Use techniques like TLC, GC-MS, or LC-MS to check the purity of the sample. |

| Complex Second-Order Effects | When the chemical shift difference between two coupled protons is small (approaching the magnitude of the coupling constant), second-order effects can lead to the appearance of more lines than predicted by the simple n+1 rule. These are often seen as "roofing" where the inner peaks of the multiplets are taller than the outer peaks. | Higher Field NMR: Moving to a higher field strength increases the chemical shift dispersion in Hz, which can simplify the spectrum to first-order. Spectral Simulation: Use NMR simulation software to model the spectrum and confirm the presence of second-order effects.[10][11] |

Issue 2: Unusually Broad Aromatic Signals

Symptoms: The signals in the aromatic region are significantly broader than expected.

Possible Causes & Solutions:

| Cause | Explanation | Troubleshooting Steps |

| Poor Shimming | An inhomogeneous magnetic field across the sample is a common cause of broad peaks.[8] | Re-shim the Magnet: Carefully re-shim the instrument, especially the Z1 and Z2 shims, to optimize the field homogeneity. If the problem persists, check a standard sample to determine if the issue is with the sample or the instrument.[12] |

| Sample Aggregation | At high concentrations, molecules can aggregate, leading to restricted molecular tumbling and broader signals. | Dilute the Sample: Prepare a more dilute sample and re-acquire the spectrum. |

| Paramagnetic Impurities | The presence of even trace amounts of paramagnetic substances (e.g., dissolved oxygen or metal ions) can cause significant line broadening. | Degas the Sample: Degas the sample by bubbling an inert gas (e.g., nitrogen or argon) through the solution or by using the freeze-pump-thaw method. |

| Chemical Exchange | If a proton is undergoing chemical exchange at a rate comparable to the NMR timescale, its signal will be broadened. | Variable Temperature (VT) NMR: As with rotamers, changing the temperature can either slow down or speed up the exchange process, resulting in sharper signals. |

Issue 3: Ambiguous Assignments of Aromatic Protons

Symptoms: It is difficult to definitively assign the signals in the aromatic region to specific protons on the phenyl ring.

Solution: Advanced 2D NMR Techniques

When 1D ¹H NMR is insufficient for unambiguous assignment, a combination of 2D NMR experiments is the most effective approach.[9][13]

-

COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, typically through three bonds (³JHH).[9][14] Cross-peaks in the COSY spectrum connect coupled protons.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies which protons are directly attached to which carbons.[14][15] Each cross-peak in the HSQC spectrum corresponds to a C-H bond.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.[14][16] This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the carbon skeleton of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are coupled through bonds.[17] This is a powerful tool for determining the stereochemistry and conformation of molecules.

Workflow for 2D NMR-based Assignment:

Caption: Workflow for structure elucidation using 2D NMR.

Part 3: Experimental Protocols

This section provides step-by-step methodologies for key experiments.

Protocol 1: Sample Preparation for High-Resolution NMR

-

Weigh the Sample: Accurately weigh 5-10 mg of the purified compound for ¹H NMR (or 20-50 mg for ¹³C NMR) directly into a clean, dry vial.

-

Choose the Solvent: Select a deuterated solvent in which the compound is fully soluble. Common choices include CDCl₃, DMSO-d₆, and Acetone-d₆.

-

Dissolve the Sample: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. If necessary, gently warm or vortex the sample to aid dissolution.

-

Filter the Sample: To remove any particulate matter that can degrade shimming, filter the sample through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean NMR tube.[9]

-

Add an Internal Standard (Optional): If precise chemical shift referencing is required, add a small amount of an internal standard such as tetramethylsilane (TMS).

-

Cap and Label: Securely cap the NMR tube and label it clearly.